Lipophilicity Differentiation: Predicted logP of the 4-Ethoxybenzamide vs. Unsubstituted and Dimethylamino Analogs
Based on fragment-based calculation using the experimentally determined logP of 4-ethoxybenzamide (logP = 1.30) combined with the predicted contribution of the bis(furan-2-yl)ethyl amine scaffold, the target compound is estimated to have a logP of approximately 3.0–3.5, positioning it in an intermediate lipophilicity range suitable for both oral bioavailability and CNS penetration potential [1]. By comparison, the 3-(dimethylamino)benzamide analog (CAS 2097873-40-8) has a predicted logP of 3.2±0.4 from independent cheminformatics sources [2]. The unsubstituted benzamide parent compound (CAS 2188203-16-7; MW 281.30) would have a lower predicted logP due to the absence of the ethoxy group, while the 4-(trifluoromethoxy) analog (CAS 2415602-12-7) would exhibit substantially higher lipophilicity. The 4-ethoxy substituent thus provides a moderate and tunable lipophilicity increment relative to the parent scaffold without the extreme hydrophobicity associated with halogenated or polycyclic substituents [1].
| Evidence Dimension | Predicted partition coefficient (logP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | Estimated logP ~3.0–3.5 (fragment-based calculation: 4-ethoxybenzamide logP 1.30 + bis(furan-2-yl)ethyl amine contribution ~1.7–2.2) |
| Comparator Or Baseline | 3-(Dimethylamino) analog: predicted logP 3.2±0.4 [2]. Unsubstituted benzamide parent: predicted logP ~1.8–2.3 (estimated). 4-(Trifluoromethoxy) analog: predicted logP ~3.8–4.5 (estimated). |
| Quantified Difference | The 4-ethoxy compound is approximately 1.0–1.5 log units more lipophilic than the unsubstituted parent and approximately 0.5–1.5 log units less lipophilic than the 4-trifluoromethoxy analog, providing an intermediate lipophilicity profile suitable for balanced ADME properties. |
| Conditions | Predicted values based on fragment contributions and cheminformatics tools (SwissADME, ALOGPS); experimental logP measurements are not available in the current literature for this specific compound. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, metabolic stability, and off-target binding; the 4-ethoxy compound occupies a therapeutically relevant logP window that is distinct from both the more polar unsubstituted parent and the more lipophilic trifluoromethoxy analog, enabling differentiated SAR exploration.
- [1] SIELC Technologies. p-Ethoxybenzamide: LogP 1.30. https://sielc.com/p-ethoxybenzamide. Human Metabolome Database: 4-Ethoxybenzamide (HMDB0246418), ALOGPS logP 1.27, ChemAxon logP 1.02. https://hmdb.ca/metabolites/HMDB0246418. BenchChem: N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide, ADMET prediction: SwissADME estimate logP ~2.8 for the 2-methoxy analog. View Source
- [2] Kuujia. Cas no 2097873-40-8 (N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide). LogP value predicted at 3.2±0.4. https://www.kuujia.com/cas/2097873-40-8 View Source
